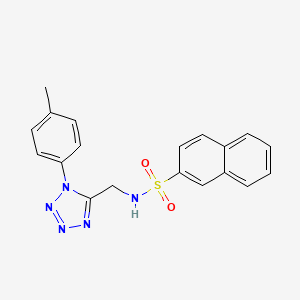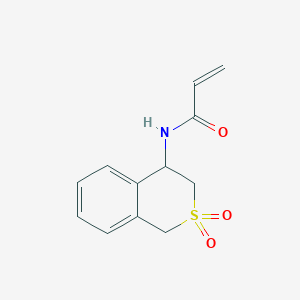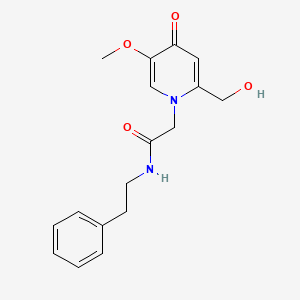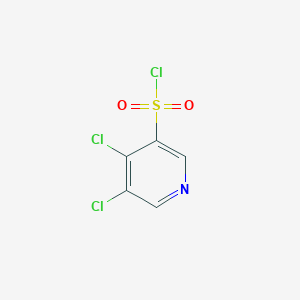![molecular formula C18H15F4N5OS B2572095 N-(4-Fluor-3-(trifluormethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-carboxamid CAS No. 1286714-17-7](/img/structure/B2572095.png)
N-(4-Fluor-3-(trifluormethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F4N5OS and its molecular weight is 425.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Die Einarbeitung von Fluoratomen, einschließlich Trifluormethylgruppen, in Medikamentenmoleküle hat zunehmend an Bedeutung gewonnen. Fluorhaltige Verbindungen weisen eine verbesserte metabolische Stabilität, verbesserte Pharmakokinetik und veränderte Bindungsinteraktionen mit biologischen Zielen auf. Im Fall unserer Verbindung haben Forscher ihr Potenzial als Medikamentenkandidat untersucht. Studien können die Synthese, pharmakologische Bewertung und Optimierung ihrer Pharmakophore für bestimmte Krankheiten oder Störungen umfassen .
Hemmung der Nekroptose
Nekroptose ist eine regulierte Form des Zelltods, die an verschiedenen pathologischen Zuständen beteiligt ist. Forscher haben TFM-haltige Verbindungen wie unser Zielmolekül als Inhibitoren der Rezeptor-interagierenden Proteinkinase 3 (RIPK3) untersucht, einem Schlüsselfaktor bei der Nekroptose. Diese Verbindungen könnten ein therapeutisches Potenzial für Krankheiten bieten, die mit Nekroptose verbunden sind, wie neurodegenerative Erkrankungen und Entzündungszustände .
Antibakterielle Aktivität
Die Erforschung der antimikrobiellen Eigenschaften von TFM-haltigen Verbindungen ist entscheidend. Einige Derivate unserer Verbindung haben ein gutes antimikrobielles Potenzial gezeigt. Forscher untersuchen ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger. Solche Studien tragen zur Entwicklung neuer antimikrobieller Mittel bei .
Analgetische und entzündungshemmende Wirkungen
Bestimmte TFM-haltige Verbindungen haben signifikante analgetische und entzündungshemmende Wirkungen gezeigt. Forscher bewerten ihre Auswirkungen in Tiermodellen oder zellbasierten Assays. Diese Ergebnisse könnten zur Entwicklung von Schmerzmitteln oder entzündungshemmenden Therapien führen .
Agrochemische Anwendungen
Fluorhaltige Verbindungen spielen eine Rolle in Agrochemikalien. Die Untersuchung der Verwendung unserer Verbindung oder verwandter TFM-haltiger Moleküle als Wirkstoffe in Pestiziden oder Herbiziden ist unerlässlich. Diese Anwendungen tragen zu einer nachhaltigen Landwirtschaft und zum Pflanzenschutz bei .
Wirkmechanismus
Target of Action
The primary targets of the compound N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a critical role in necroptosis, a form of programmed cell death .
Mode of Action
N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide interacts with its targets, RIPK1 and RIPK3, by inhibiting their activity . This inhibition specifically blocks the formation of the necrosome, a complex that is essential for the induction of necroptosis .
Biochemical Pathways
The compound’s action affects the necroptotic pathway. By inhibiting RIPK1 and RIPK3, N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide prevents the formation of the necrosome . This disruption of the necroptotic pathway leads to a decrease in programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide are favorable and drug-like . The compound has an oral bioavailability of 25.2% in rats , indicating that it is absorbed and enters the circulation when administered orally.
Result of Action
The molecular and cellular effects of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide’s action include the specific inhibition of RIPK3 phosphorylation in necroptotic cells . This leads to a significant protection against conditions such as tumor necrosis factor-induced systemic inflammatory response syndrome .
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N5OS/c1-9-15(16(28)23-10-6-7-12(19)11(8-10)18(20,21)22)25-26-27(9)17-24-13-4-2-3-5-14(13)29-17/h6-8H,2-5H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZJLLJUBJCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile](/img/structure/B2572012.png)

![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)
![3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2572020.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572021.png)

![3-[4-(Prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2572024.png)





![2-(furan-2-yl)-5-[(furan-2-yl)(4-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2572033.png)
![(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572035.png)
